molecular formula C18H15FN2OS2 B2610751 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 392322-62-2

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2610751
CAS No.: 392322-62-2
M. Wt: 358.45
InChI Key: NPRCAIARRSLMSV-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a fluorophenyl-substituted thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol reagent.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-nitrobenzamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of both a phenylthio group and a fluorophenyl-substituted thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCAIARRSLMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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